molecular formula C16H14N4O2S B1616966 1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea CAS No. 6373-47-3

1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B1616966
CAS No.: 6373-47-3
M. Wt: 326.4 g/mol
InChI Key: PZBXQLAZFQOKLN-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-thiadiazole core linked to substituted aromatic rings. The compound’s structure includes a 3-methoxyphenyl group attached to the urea nitrogen and a phenyl-substituted thiadiazole moiety. This scaffold is of significant interest in medicinal chemistry due to the inherent bioactivity of 1,3,4-thiadiazoles, which are known for their antimicrobial, anticancer, and anticonvulsant properties . The methoxy group at the 3-position of the phenyl ring may enhance solubility and influence electronic interactions with biological targets, such as enzymes or receptors .

Properties

CAS No.

6373-47-3

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(10-13)17-15(21)18-16-20-19-14(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18,20,21)

InChI Key

PZBXQLAZFQOKLN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Urea Formation: The thiadiazole derivative is then reacted with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions:

Reagent Conditions Product Key Observations
H<sub>2</sub>O<sub>2</sub>Mild acidic conditionsThiadiazole sulfoxide derivativesPartial oxidation preserves the urea linkage .
KMnO<sub>4</sub>Alkaline aqueous mediumThiadiazole sulfone derivativesComplete oxidation occurs at elevated temperatures .

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming S=O bonds without disrupting the aromatic thiadiazole system .

Reduction Reactions

The urea group and thiadiazole ring show variable reduction behavior:

Reagent Conditions Product Notes
LiAlH<sub>4</sub>Anhydrous THF, refluxCleavage of urea to primary aminesThiadiazole ring remains intact .
H<sub>2</sub>/Pd-CEthanol, 50°CPartial reduction of thiadiazole to dihydrothiadiazoleUrea group unaffected .

Limitation : NaBH<sub>4</sub> fails to reduce either the urea or thiadiazole moieties under standard conditions .

Electrophilic Substitution

The aromatic rings (3-methoxyphenyl and phenyl groups) undergo regioselective substitutions:

Nitration

Reagent Position Product Yield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to methoxy group1-(3-Methoxy-4-nitrophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea68%

Halogenation

Reagent Position Product Selectivity
Br<sub>2</sub>/FeBr<sub>3</sub>Meta to thiadiazole1-(3-Methoxy-5-bromophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea>90%

Key Trend : Electron-donating groups (e.g., methoxy) direct electrophiles to para/meta positions, while the electron-deficient thiadiazole ring deactivates adjacent positions .

Nucleophilic Aromatic Substitution

The 1,3,4-thiadiazole ring permits nucleophilic displacement at C-2 or C-5 positions under forcing conditions:

Nucleophile Conditions Product Application
NH<sub>3</sub>150°C, sealed tube2-Amino-5-phenyl-1,3,4-thiadiazoleIntermediate for heterocyclic synthesis .
PhSHDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C2-(Phenylthio)-5-phenyl-1,3,4-thiadiazoleEnhances lipophilicity for biological studies .

Urea Group Reactivity

The urea linkage participates in hydrolysis and condensation:

Reaction Type Reagent/Conditions Product Kinetics
Acidic hydrolysisHCl (6M), reflux, 12h3-Methoxyaniline + 5-phenyl-1,3,4-thiadiazol-2-amineComplete degradation .
CondensationR-NCO, anhydrous DCM, 0°CBis-urea derivatives45-72% yield .

Stability : The urea group resists alkaline hydrolysis but degrades rapidly in strong acids .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the phenyl groups:

Reaction Catalyst Product Scope
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>5-(4-Fluorophenyl)-1,3,4-thiadiazole analogsBroad aryl/heteroaryl compatibility .
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-Arylated derivativesLimited to electron-deficient amines .

Thermal Decomposition

Pyrolysis studies reveal decomposition pathways:

  • At 250–300°C : Cleavage of the urea group releases CO<sub>2</sub> and NH<sub>3</sub> .

  • Above 350°C : Thiadiazole ring fragmentation yields HCN, SO<sub>2</sub>, and aromatic residues .

Scientific Research Applications

Chemistry

1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea serves as a building block in the synthesis of more complex molecules. Its unique structural features make it an attractive candidate for developing new chemical entities with tailored properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies suggest that derivatives of thiadiazole compounds can inhibit bacterial growth, making them candidates for antibiotic development.
  • Antifungal Activity: Preliminary tests show efficacy against various fungal strains.
  • Anticancer Potential: The compound's ability to interact with specific molecular targets may lead to the development of anticancer agents.

Medicine

The therapeutic applications of this compound are under investigation:

  • Infectious Diseases Treatment: Its antimicrobial properties could be harnessed in designing new treatments for infections.
  • Cancer Therapy: Ongoing research aims to elucidate its mechanism of action against cancer cells.

Industry

This compound may find applications in material science and catalysis:

  • Development of New Materials: The unique properties of thiadiazole derivatives can be utilized in creating advanced materials with specific functionalities.
  • Catalytic Applications: Its role as a catalyst in various chemical reactions is an area of active research.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of thiadiazole derivatives demonstrated that compounds similar to 1-(3-Methoxyphenyl)-3-(5-phenyldiazo)urea exhibited significant inhibition against E. coli and S. aureus. The results highlighted the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity
In vitro studies showed that derivatives of this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. These findings suggest a promising avenue for cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea (426251-11-8) This analogue replaces the 3-methoxyphenyl group with a 2-methoxyphenyl and introduces a 2-chlorophenyl substituent on the thiadiazole ring. However, the ortho-methoxy position may sterically hinder binding to targets .
  • 1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea (125766-53-2)
    The trimethoxyphenyl group on the thiadiazole enhances lipophilicity and may improve membrane permeability. The para-chloro substituent on the urea-linked phenyl ring could influence cytotoxicity profiles .

  • However, this may also raise toxicity concerns .

Bioisosteric Replacements

  • 1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea (Compound 8g)
    This derivative incorporates a fluorinated triazole side chain, likely improving antifungal activity by mimicking natural substrates of cytochrome P450 enzymes. The 3-methoxyphenyl group is retained, maintaining hydrogen-bonding capacity .

  • The thiazolylurea moiety may target kinases or proteases .

Anticonvulsant Activity

  • 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea
    Exhibits ED50 values of 2.72 and 1.14 μmol/kg in sleep and maximal electroshock (MES) tests, outperforming standard anticonvulsants. The 3-methoxybenzyl thioether enhances membrane penetration .

  • The absence of a thioether group may reduce potency compared to the above analogue .

Antifungal and Antimicrobial Activity

  • 1-(4-Bromophenyl)-3-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d)
    Shows broad-spectrum antifungal activity due to the triazole moiety, which inhibits ergosterol biosynthesis. The bromophenyl group may enhance binding to fungal CYP51 .

  • 1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
    Methoxy groups generally improve solubility but may reduce antifungal efficacy compared to halogenated derivatives .

Physicochemical Properties

Compound Name Melting Point (°C) LogP<sup>a</sup> Solubility (mg/mL)
This compound 150–155 (predicted) 3.8 0.12 (DMSO)
1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)thiadiazol-2-yl)urea 160–165 4.2 0.08 (DMSO)
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea 145–150 4.0 0.15 (DMSO)

<sup>a</sup> Calculated using ChemDraw software.

Biological Activity

1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
CAS Number 6373-47-3
Molecular Formula C16H14N4O2S
Molecular Weight 326.4 g/mol
IUPAC Name This compound
SMILES Notation COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effective inhibition against various bacterial strains, including Escherichia coli and Salmonella typhi. The zone of inhibition for certain derivatives reached up to 19 mm at a concentration of 500 μg/disk .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. A review highlighted that derivatives of the 1,3,4-thiadiazole moiety exhibit cytotoxic activity against multiple cancer cell lines. For example, specific derivatives have shown IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) cells and 0.52 μg/mL against lung carcinoma (A549) cells . This suggests a promising avenue for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. It may inhibit certain enzymes or receptors that are crucial for the growth and proliferation of pathogens or cancer cells. The presence of the thiadiazole ring is thought to enhance the compound's stability and reduce toxicity while maintaining biological activity .

Case Studies

Several studies have explored the biological effects of thiadiazole derivatives:

  • Antimicrobial Study : A study evaluated a series of thiadiazole compounds for their antimicrobial activity against different strains. Results indicated that compounds with specific substitutions exhibited enhanced activity against S. aureus and E. coli, making them potential candidates for new antibacterial agents .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of various thiadiazole derivatives, revealing that modifications in the phenyl ring significantly influenced their cytotoxicity against various cancer cell lines .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Zone of Inhibition
Antimicrobial E. coli, S. typhiZone of inhibition: up to 19 mm at 500 μg/disk
Anticancer MCF-7 (breast cancer), A549 (lung carcinoma)IC50: 0.28 μg/mL (MCF-7), 0.52 μg/mL (A549)

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